2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(18-8-12-22-15-6-10-21-11-7-15)13-19-9-5-14-3-1-2-4-16(14)19/h1-5,9,15H,6-8,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQNFCRBVKJATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Oxane Ring: The oxane ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by an oxane-containing nucleophile.
Formation of the Acetamide Group: The final step involves the acylation of the indole-oxane intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole or oxane derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or oncological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole ring can participate in π-π stacking interactions, while the acetamide group can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects on Solubility and Bioavailability
- The target compound’s oxan-4-ylsulfanyl group provides moderate polarity due to the oxygen atom in the tetrahydropyran ring, likely improving aqueous solubility compared to the lipophilic phenylsulfanyl group in Y041-6230 . In contrast, the azepanyl group in the compound from introduces a basic nitrogen, which may enhance membrane permeability but reduce solubility at physiological pH .
Impact of Heterocyclic Cores
- The oxadiazole-containing analogs in exhibit rigid, planar structures with multiple hydrogen-bond acceptors, which may enhance binding to microbial enzymes (e.g., dihydrofolate reductase) . The target compound’s flexible oxane ring and thioether linkage could favor interactions with hydrophobic binding pockets.
Conversely, the target compound’s smaller oxane substituent may reduce steric hindrance while maintaining electronic interactions via the thioether sulfur .
Biological Activity Trends
- Compounds with oxadiazole or chlorophenyl groups () show reported antimicrobial activity, suggesting that electron-withdrawing groups or halogen atoms enhance efficacy against pathogens . The target compound’s lack of such substituents may shift its activity toward other targets, such as serotonin receptors, given indole’s role in neurological pathways.
Biological Activity
2-(1H-indol-1-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure
The compound features an indole moiety linked to an oxan-4-ylsulfanyl group via an ethyl spacer, with an acetamide functional group. This unique structure may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with indole structures often exhibit anticancer properties. For instance, derivatives of indole have shown significant cytotoxic activity against various cancer cell lines. A study demonstrated that similar indole derivatives exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines . The compound's ability to inhibit cancer cell proliferation could be attributed to its interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation.
Antimicrobial Activity
Indole derivatives have also been noted for their antimicrobial properties. The presence of the oxan-4-ylsulfanyl group may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms. In vitro studies have shown that related compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Induction of Apoptosis : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
- Disruption of Cellular Membranes : The oxan group may play a role in altering membrane permeability, affecting both cancerous and bacterial cells.
Study on Anticancer Activity
In a recent study, various indole derivatives were synthesized and screened for anticancer activity. The most potent compound exhibited an IC50 value of 1.9 µg/mL against HCT116 cells, significantly lower than the standard drug doxorubicin (IC50 3.23 µg/mL) . This suggests that this compound could be a promising candidate for further development as an anticancer agent.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of sulfanyl-containing indole compounds. Results indicated that these compounds displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This highlights the potential application of the compound in treating bacterial infections.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
